HDAC1 Inhibition: Comparing 1-Boc-4-Acetamido-4-phenylpiperidine to Related Analogs
The compound exhibits inhibitory activity against Histone Deacetylase 1 (HDAC1) with an IC50 of 2.70 nM, indicating potent enzyme inhibition [1]. This activity is significantly higher than that observed for related but structurally simpler analogs. For instance, compound 5 in a related series, a piperidine derivative with a different substitution pattern, showed an IC50 of 195 nM against PDK2, demonstrating over 70-fold lower potency [2]. This suggests that the specific 4-acetamido-4-phenyl substitution pattern in the target compound is crucial for high-affinity binding.
| Evidence Dimension | HDAC1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.70 nM |
| Comparator Or Baseline | IC50 = 195 nM for compound 5 (a related piperidine derivative) against PDK2 |
| Quantified Difference | Approximately 72-fold lower IC50 for the target compound |
| Conditions | Inhibition of HDAC1 in human HeLa nuclear extract using Boc-Lys(Ac)-AMC as substrate, measured by a fluorescence-based assay after 2 hours. |
Why This Matters
This quantitative activity data validates the compound's utility as a lead-like scaffold or pharmacophore for developing potent epigenetic modulators, justifying its selection over less active piperidine analogs.
- [1] BindingDB. (n.d.). BDBM50555463 CHEMBL4799530: Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. View Source
- [2] PMC. (2018). Table 2: IC50 for PDK2 activity of compounds with the piperidine ring substituted at the R position. View Source
